molecular formula C11H14O2 B055424 Ethyl 2-phenylpropionate CAS No. 113085-12-4

Ethyl 2-phenylpropionate

Cat. No. B055424
M. Wt: 178.23 g/mol
InChI Key: UTUVIKZNQWNGIM-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is a compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is a colorless liquid and is used in organic synthesis .


Molecular Structure Analysis

The InChI code for Ethyl 2-phenylpropionate is 1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

Ethyl 2-phenylpropionate is an ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical And Chemical Properties Analysis

Ethyl 2-phenylpropionate has a density of 1.012 g/cm3 . It has a flash point of 122°C at 20mm . The compound is stored at ambient temperature .

Scientific Research Applications

  • Esterification and Enantioselectivity : Mycelium-bound carboxylesterases from Aspergillus oryzae and Rhizopus oryzae have been used for the esterification of 2-phenylpropionic acids. This process involves the synthesis of several esters, including ethyl 2-phenylpropionate. Notably, A. oryzae leads to the preferential formation of the (S)-enantiomer of ethyl 2-phenylpropionate, with the enantiospecificity increasing with temperature (Romano et al., 2005).

  • Chemoenzymatic Synthesis : Ethyl (S)-3-hydroxy-3-phenylpropionate was synthesized through the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate using the yeast Saccharomyces cerevisiae. This study demonstrates the potential of chemoenzymatic processes in producing specific enantiomers of related compounds (Varga et al., 2013).

  • Fluorine Substitution and Cancer Cells : Research on the stereoselective hydrolysis of fluorine-substituted ethyl phenylacetate and phenylpropionate by rat cancer cell lines highlights the role of fluorine atoms in recognizing ester hydrolases of cancer cells. This suggests fluorine substitution could be useful in developing more specific anticancer prodrugs (Yamazaki et al., 1996).

  • Palladium-Catalyzed Carbonylation : The carbonylation of styrene with carbon monoxide and ethanol, in the presence of diphosphine palladium complexes, can lead to the formation of ethyl 2-phenylpropionate. This study sheds light on the effects of different phosphines on the product outcomes of such reactions (Sugi & Bando, 1976).

  • Liquid Chromatographic Separation : High-performance liquid chromatography has been employed for the separation of the enantiomers of 2-phenylpropionic acid. This method is useful for studying the metabolism of such acids in vivo (Hutt, Fournel, & Caldwell, 1986).

  • Asymmetric Reduction by Plant Cells : The asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester by undifferentiated cells of white turnip has been studied, demonstrating the conversion of this compound in a phosphate buffer/organic solvent environment (Ou, Chen, Yang, & Xu, 2011).

  • Ruthenium-Catalyzed Transformation : The one-step conversion of cinnamaldehyde into 3-phenylpropionic acid using homogeneous ruthenium catalysts is another notable application. This process is relevant to the synthesis of the anti-AIDS drug Indinavir (Vries, Roelfes, & Green, 1998).

Safety And Hazards

Ethyl 2-phenylpropionate is classified under the GHS07 category . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

ethyl 2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVIKZNQWNGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862976
Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylpropionate

CAS RN

2510-99-8
Record name Ethyl 2-phenylpropionate
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Record name Benzeneacetic acid, alpha-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropanoate
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Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropionate
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Synthesis routes and methods I

Procedure details

Under N2 atmosphere, a solution of ethyl phenylacetate (800.0 g, 4.87 mol) in anhydrous THF (6.4 L) was cooled to −40° C. and a solution of LDA (2.0 M in heptane/THF, ethylbenzene, 2.43 L, 4.86 mol) was added dropwise over 30 min. The reaction mixture was stirred for 1 h, and methyl iodide (968 g, 6.82 mol) was added dropwise over 20 min, followed by the addition of DMPU (320 mL). After 1 h, the reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into water (6.4 L) and extracted with ethyl acetate (3×1.6 L). The combined organic layers were washed with saturated aqueous NH4Cl solution (1.6 L), 1 N HCl (1.6 L), saturated aqueous NaHCO3 solution (1.6 L), and saturated aqueous NaCl solution (1.6 L). The solution was dried over MgSO4 and concentrated in vacuo. The residue was distilled in high vacuo to give 202 (620.0 g, 72%) as a colorless oil. Bp 55-60° C./0.2 Torr (lit. (Shiner, V. J. et al. J. Am. Chem. Soc. 1961, 83, 593-598) by 59-60° C./0.3 Torr). 1H NMR (CDCl3): δ 7.36-7.18 (m, 5 H), 4.11 (m, 2 H), 3.69 (q, 1 H, J=7.1), 1.49 (d, 3 H, J=7.1), 1.19 (t, 3 H, J=7.1). 13C NMR (CDCl3): δ 174.44, 140.73, 128.57, 127.48, 127.04, 60.66, 45.59, 18.66, 14.16.
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Name
Quantity
2.43 L
Type
reactant
Reaction Step Two
Quantity
968 g
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five
Name
Yield
72%

Synthesis routes and methods II

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C at 6 mmm.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2 B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C. at 6 mm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
P Torre, A Converti, JM Domínguez… - Revista Brasileira de …, 2007 - SciELO Brasil
SciELO - Brasil - Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia Bio-synthesis and hydrolysis of ethyl …
Number of citations: 2 www.scielo.br
A Romano, R Gandolfi, F Molinari, A Converti… - Enzyme and microbial …, 2005 - Elsevier
… oryzae led to the preferential formation of the (S)-enantiomer of ethyl 2-phenylpropionate with enantiospecificity increasing with temperature, whereas R. oryzae behaved oppositely. …
Number of citations: 26 www.sciencedirect.com
Y Yamazaki, S Yusa, Y Kageyama, H Tsue… - Journal of fluorine …, 1996 - Elsevier
… These stereoselectivities were different from those for non-fluorinated ( + )-ethyl 2-phenylpropionate. Thus fluorine atoms are recognized by ester hydrolases of cancer cells, and fluorine …
Number of citations: 10 www.sciencedirect.com
T Furuya, M Ushiyama, Y Asada, T Yoshikawa… - Phytochemistry, 1988 - Elsevier
Suspension cultures of Coffea arabica are able to convert phenylacetic acid and 2-(R,S)-phenylpropionic acid and its ethyl ester into their sucrose esters, β-d-fructofuranosyl 6-O-…
Number of citations: 44 www.sciencedirect.com
JM Moreno, A Samoza, C del Campo, EF Llama… - Journal of Molecular …, 1995 - Elsevier
The alteration of the selectivity of enzymes due to the immobilization methodology is discussed. The hydrolysis of esters of (R,S) 2-phenyl propionic and 2-phenyl butyric acids has been …
Number of citations: 14 www.sciencedirect.com
Y Sugi, K Bando - Chemistry Letters, 1976 - journal.csj.jp
… The predominant isomer in the case of the phosphines (n=l,6,10) was ethyl 2-phenylpropionate similar to the mono-dentate phosphines, such as Ph 3 P and Ph 2 PBu. …
Number of citations: 46 www.journal.csj.jp
HD Choi, HS Yun, BW Kang, JJ Ma, BW Son - Yakhak Hoeji, 1992 - koreascience.kr
… 벤젠과 chloride 화합물(1)의 Friedel-Crafts 반응, benzylic position의 methylation, 환원적 desulfurization으로부터 ethyl 2-phenylpropionate(4)를 합성하 였고, 화합물(4)의 nitration과 환원…
Number of citations: 1 koreascience.kr
O Piccolo, U Azzena, G Melloni… - The Journal of Organic …, 1991 - ACS Publications
… We have recently reported the synthesis of (S)-methyl and (S)-ethyl 2-phenylpropionate as first examples of a Friedel-Crafts alkylation reaction with acyclic alkylating reagents, …
Number of citations: 60 pubs.acs.org
R Kwok, B Chamberlain, SC Mutha - The Journal of Organic …, 1972 - ACS Publications
… Ozonolysis and characterization of the reaction products of 1-bromo-1 -phenyl-2-propanone (1) with anisóle and ethyl 2-phenylpropionate with pmethoxyphenylmagnesium bromide …
Number of citations: 3 pubs.acs.org
MA Blasco, H Gröger - Synthetic Communications, 2013 - Taylor & Francis
… The desired racemization of ethyl 2-phenylpropionate and 2-ibuprofen ethyl ester as substrates has been achieved in a two-phase system. As preferred organocatalysts for the …
Number of citations: 4 www.tandfonline.com

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